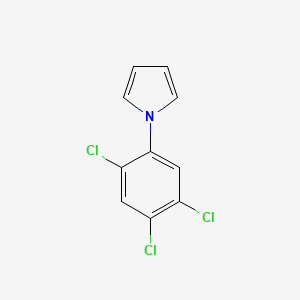

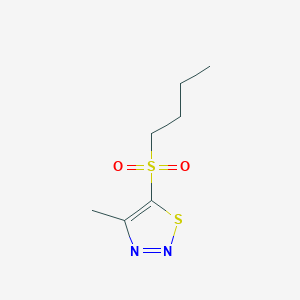

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound with the molecular formula C7H12N2O2S2 . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is not intended for human or veterinary use and is available for research use only.

Aplicaciones Científicas De Investigación

Antifungal Activity

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has demonstrated promising antifungal properties. It inhibits the growth of fungal pathogens, making it a potential candidate for developing antifungal drugs. Researchers have investigated its mode of action and efficacy against various fungal strains .

Antiviral Potential

Studies suggest that this compound exhibits antiviral activity. It may interfere with viral replication or entry mechanisms, making it relevant for antiviral drug development. Further research is needed to explore its specific targets and mechanisms .

Insecticidal Properties

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has been evaluated as an insecticidal agent. It could potentially serve as an eco-friendly alternative to synthetic insecticides. Researchers have investigated its effects on insect pests and explored its safety for non-target organisms .

Antiamoebic Effects

The compound has shown activity against amoebic parasites. Its potential as an antiamoebic agent warrants further investigation. Understanding its mechanism of action and optimizing its efficacy are critical for therapeutic applications .

Anticancer Research

Researchers have explored the anticancer potential of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone. It may inhibit cancer cell growth or induce apoptosis. Investigating its selectivity, toxicity, and synergistic effects with existing anticancer drugs is essential .

Plant Activators

Interestingly, this compound has been studied as a plant activator. It may enhance plant defense mechanisms, leading to improved resistance against pathogens and environmental stressors. Its application in agriculture and crop protection is an exciting avenue .

For more in-depth details, you can refer to the research articles cited above . If you have any further questions or need additional information, feel free to ask!

Direcciones Futuras

The future directions for research on “Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Therefore, these compounds could be of significant interest in the development of new therapeutic agents.

Propiedades

IUPAC Name |

5-butylsulfonyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S2/c1-3-4-5-13(10,11)7-6(2)8-9-12-7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLWNUMHSFSBFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=C(N=NS1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)

![N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2371300.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2371309.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2371312.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)